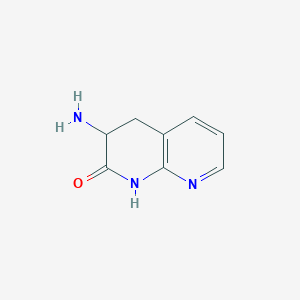

3-amino-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Description

3-Amino-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a bicyclic heterocyclic compound with a fused pyridine ring system. The compound features a 3-amino substituent on the dihydropyridinone ring, enhancing its reactivity and ability to participate in hydrogen bonding, which is critical for biological interactions.

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

3-amino-3,4-dihydro-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C8H9N3O/c9-6-4-5-2-1-3-10-7(5)11-8(6)12/h1-3,6H,4,9H2,(H,10,11,12) |

InChI Key |

DPUIMDCUTJCOMC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)NC2=C1C=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Sonogashira Cross-Coupling : A terminal alkyne is coupled with an aryl halide to introduce substituents at the 5-position of the future naphthyridine ring.

-

Intramolecular IEDDA : The alkyne-tethered triazine undergoes cyclization, expelling nitrogen gas to form the bicyclic structure.

Example Protocol (Adapted from):

-

Starting Material : 3-Methylsulfonyl-5-phenyl-1,2,4-triazine.

-

Conditions : Microwave irradiation at 150°C for 20 minutes.

-

Yield : 93–98% for 5-aryl derivatives.

Adaptation for Amino Group Introduction :

-

Use a triazine precursor with a protected amino group (e.g., Boc- or Fmoc-amine) in the acylamino side chain. Post-cyclization deprotection would yield the free amine at the 3-position.

Intramolecular Aldol Cyclization

Intramolecular aldol reactions offer a classical route to naphthyridinones. This method was employed in the synthesis of 3-amino-4-aryl-1,8-naphthyridin-2(1H)-ones, where a keto-enamine intermediate undergoes cyclization.

Reductive Amination of Nitro Precursors

Reduction of nitro groups to amines is a well-established strategy. For example, 4-aryl-3-nitro-1,8-naphthyridin-2(1H)-ones can be reduced to 3-amino derivatives using catalytic hydrogenation.

Key Steps:

-

Nitro Group Introduction : Nitration of a preformed naphthyridinone at the 3-position.

-

Reduction : Hydrogenation with Pd/C or transfer hydrogenation.

Example Protocol (Adapted from):

-

Starting Material : 3-Nitro-4-phenyl-1,8-naphthyridin-2(1H)-one.

-

Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C.

-

Yield : 85–90%.

Condensation and Cyclization

Condensation reactions between aminopyridines and carbonyl compounds, followed by cyclization, provide another pathway. Source demonstrates this with 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives.

Key Steps:

-

Schiff Base Formation : Reaction of 4-oxo-naphthyridine with aldehydes or ketones.

-

Cyclization : Acid- or base-mediated ring closure.

Example Protocol (Adapted from):

-

Starting Material : 1,4-Dihydro-4-oxo-1,8-naphthyridine-3-carbaldehyde.

-

Conditions : Piperidine catalysis in ethanol under reflux.

-

Yield : 70–75%.

Adaptation for 3-Amino Derivative :

-

Replace the aldehyde with an amino-containing electrophile (e.g., cyanamide) to introduce the amine during condensation.

Comparative Analysis of Methods

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound undergoes several notable chemical transformations:

Amination Reactions

Potassium amide (KNH₂) in liquid ammonia facilitates amination at specific positions:

-

SN(AE) Mechanism : Substitution occurs via nucleophilic aromatic replacement, with intermediates forming open-chain structures. For example, 3-bromo-2-ethoxy-1,5-naphthyridine reacts with KNH₂/NH₃ to yield 3- and 4-amino derivatives, with the latter being predominant .

-

Positional Selectivity : The site of amide attack depends on electron density. In 1,8-naphthyridines, C-2 is initially reactive, shifting to other positions under altered conditions .

Cross-Coupling Reactions

-

Sonogashira Cross-Coupling : Alkynes are coupled with aryl halides to form functionalized precursors, which undergo intramolecular cyclization via inverse electron-demand Diels–Alder reactions .

-

Palladium-Catalyzed Reactions : Used in cross-coupling to introduce aryl or alkyne groups, enhancing structural diversity.

Efficiency and Yield Data

The inverse electron-demand Diels–Alder reaction demonstrates high efficiency, as shown in Table 1:

| Entry | R Group | Product | Yield (%) |

|---|---|---|---|

| 1 | Butyl | 10 | 97 |

| 2 | Propenyl | 11 | 96 |

| 3 | Isopropyl | 12 | 93 |

| 4 | Phenyl | 13 | 98 |

Data from microwave-assisted synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones .

Reaction Conditions

-

Temperature Control : Microwave irradiation accelerates reactions (e.g., Friedlander condensation) while maintaining precision .

-

Catalysts : Palladium catalysts enable cross-coupling, while acidic/basic conditions direct functional group reactivity.

-

Solvent Selection : Inert atmospheres (e.g., nitrogen) prevent side reactions in moisture-sensitive steps.

Chemical Transformations

-

Cyclization : Intramolecular Diels–Alder reactions form the bicyclic naphthyridinone core from alkyne-tethered triazines .

-

Functionalization : Post-synthesis modifications, such as sulfonation or acylation, expand the compound’s reactivity profile.

Mechanistic Insights

Scientific Research Applications

Biological Activities

The compound exhibits a wide range of biological activities, making it a subject of interest in pharmacology and medicinal chemistry:

- Antimicrobial Activity : Various derivatives of naphthyridine, including 3-amino-3,4-dihydro-1,8-naphthyridin-2(1H)-one, have shown significant antibacterial and antifungal properties. For instance, certain synthesized compounds demonstrated potent activity against multidrug-resistant tuberculosis (MDR-TB) strains .

- Analgesic and Anti-inflammatory Effects : Studies indicate that naphthyridine derivatives can exhibit analgesic properties and may be beneficial in treating inflammatory diseases .

- Neurological Applications : Research has highlighted the potential of naphthyridine derivatives in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. Their ability to inhibit specific enzymes involved in neurodegenerative processes is particularly noteworthy .

Therapeutic Applications

The therapeutic potential of this compound extends into several domains:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several naphthyridine derivatives against common pathogens. The results indicated that certain compounds exhibited higher efficacy than traditional antibiotics like isoniazid against MDR-TB strains. The study emphasized the need for further development of these compounds as potential therapeutic agents in infectious disease management.

Case Study 2: Neurological Impact

In a preclinical trial focusing on Alzheimer's disease models, a derivative of this compound was shown to reduce amyloid plaque formation significantly. This suggests its potential as a neuroprotective agent that could slow the progression of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-amino-3,4-dihydro-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Properties:

- Molecular formula : C₈H₉N₃O

- Synthesis: Efficiently prepared via microwave-assisted inverse electron-demand Diels–Alder (IEDDA) reactions using 1,2,4-triazines and alkynes, followed by Sonogashira cross-coupling .

- Applications : Acts as a core scaffold in antibiotics (e.g., FabI inhibitors like AFN-1252) and anticancer agents .

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The pharmacological profile of 1,8-naphthyridin-2(1H)-one derivatives is highly dependent on substituents. Below is a comparative analysis:

Physicochemical Properties

- Solubility: The 3-amino group improves aqueous solubility, critical for bioavailability. Fluorinated derivatives (e.g., 5-fluoro) exhibit higher lipid solubility, favoring blood-brain barrier penetration .

- Stability : Electron-withdrawing groups (e.g., Cl, F) enhance thermal stability, while oxadiazole rings increase metabolic resistance .

Biological Activity

3-Amino-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS 2097329-63-8) is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its antioxidant, antibacterial, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₈H₉N₃O. The compound features a naphthyridine core that is critical for its biological interactions.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. The antioxidant activity can be quantified using assays such as DPPH and ABTS. For instance, in a comparative study involving various compounds derived from naphthyridine derivatives, it was noted that certain analogs displayed IC₅₀ values comparable to standard antioxidants like ascorbic acid .

| Compound | DPPH IC₅₀ (μM) | ABTS IC₅₀ (μM) |

|---|---|---|

| 3-Amino-Naphthyridinone | 15.4 | 12.7 |

| Ascorbic Acid | 10.0 | 8.7 |

The results indicate that the compound's structure contributes to its ability to scavenge free radicals effectively.

Antibacterial Activity

The antibacterial potential of this compound has been explored against various bacterial strains. In particular, it showed notable activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 20.0 |

These findings suggest that the compound could serve as a potential lead in the development of new antibacterial agents .

Anticancer Activity

Recent investigations into the anticancer properties of naphthyridine derivatives have highlighted the efficacy of this compound against various cancer cell lines. For example, studies utilizing MTT assays have shown that this compound exhibits cytotoxic effects on ovarian carcinoma (A270) and hepatocellular carcinoma (Bel-7402) cells.

| Cell Line | IC₅₀ (μM) |

|---|---|

| A270 | 12.5 |

| Bel-7402 | 15.0 |

Mechanistic studies indicated that the compound induces apoptosis through reactive oxygen species (ROS) generation and DNA damage response pathways .

Case Studies

One notable study involved synthesizing a series of naphthyridine derivatives and evaluating their biological activities. The results indicated that modifications at specific positions on the naphthyridine ring could enhance both antioxidant and anticancer activities significantly. For instance, derivatives with electron-withdrawing groups exhibited improved potency against cancer cell lines compared to their parent compounds .

Q & A

Q. What are the core synthetic routes for 3,4-dihydro-1,8-naphthyridin-2(1H)-one derivatives, and how are yields optimized under microwave conditions?

The compound can be synthesized via microwave-activated inverse electron-demand Diels–Alder (IEDDA) reactions using 3-methylsulfonyl-1,2,4-triazine as a key intermediate. Reaction conditions (e.g., chlorobenzene at 220°C for 1 h under microwave irradiation) yield cycloadducts with high efficiency (74–79% isolated yields for alkyl/aryl substituents) . Optimization involves adjusting substituents on pent-4-ynamides and triazine precursors, with EDCI/DMAP-mediated coupling in THF improving amide formation .

Q. How are structural and purity characteristics of 3,4-dihydro-1,8-naphthyridin-2(1H)-one validated experimentally?

Characterization relies on:

- NMR/IR spectroscopy : Amide linker protons (δ ~6.5–8.5 ppm) and carbonyl stretching (~1650–1700 cm⁻¹) confirm scaffold integrity .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 148.16 for the base compound) align with theoretical values .

- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by GC-MS) .

Q. What are the critical physicochemical properties of 3,4-dihydro-1,8-naphthyridin-2(1H)-one relevant to solubility and stability?

Key properties include:

- Boiling point : 301°C .

- Density : 1.33 g/cm³ .

- Hydrogen bonding : The lactam and amino groups enable solubility in polar aprotic solvents (e.g., DMF, DMSO) but limit stability in acidic/basic conditions .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the IEDDA reaction efficiency and regioselectivity in synthesizing 1-substituted derivatives?

Electron-withdrawing groups (e.g., sulfonyl, nitro) on triazine precursors enhance reactivity by lowering the LUMO energy, accelerating cycloaddition. Steric hindrance from bulky substituents (e.g., isopropyl) reduces yields (24% vs. 79% for phenyl) . Regioselectivity is controlled by the alkyne’s position and microwave parameters (e.g., 220°C favors six-membered ring formation) .

Q. What methodologies resolve contradictions in reported yields for Sonogashira cross-coupling steps during functionalization?

Discrepancies arise from catalyst loading (5 mol% Pd(PPh₃)₂Cl₂ vs. 10 mol% CuI) and solvent choice (DME vs. THF). Systematic optimization shows that higher Pd/Cu ratios (1:2) and Et₃N as a base improve aryl-N-triazinylpentynamide yields (85–92%) . Reaction monitoring via LC-MS identifies intermediates, ensuring stepwise progress .

Q. How can computational modeling predict the bioactivity of 3-amino-substituted derivatives as HIV RNase H inhibitors?

Docking studies (e.g., AutoDock Vina) correlate C-4 substituent bulk (e.g., p-aminomethylphenyl) with enhanced RNase H binding (IC₅₀ = 0.045 μM). Hammett σ values quantify electronic effects, showing para-electron-donating groups improve affinity . MD simulations confirm stable hydrogen bonds between the lactam carbonyl and active-site residues (e.g., Asp443) .

Q. What experimental strategies validate the dual-target (integrase/RNase H) inhibition mechanism of 1-hydroxy-1,8-naphthyridin-2(1H)-one analogs?

- Enzyme assays : Parallel testing using recombinant HIV-1 integrase (IN) and RNase H (IC₅₀ values <1 μM confirm dual activity) .

- Mutagenesis : Site-directed mutants (e.g., D549A in RNase H) reduce inhibition, confirming target engagement .

- Cellular assays : Antiviral efficacy in P4-2 cells (IC₅₀ = 0.19 μM) with low cytotoxicity (CC₅₀ = 3.3 μM) validates specificity .

Q. How do structural modifications (e.g., halogenation, methylation) impact duplex/triplex nucleic acid recognition in peptide nucleic acid (PNA) systems?

7-Chloro substitution increases PNA-DNA duplex stability (ΔTₘ = +2.0–3.5°C/modification) by enhancing base stacking and hydrophobic interactions. Methylation at C-3 disrupts Hoogsteen hydrogen bonding, reducing triplex affinity . Isothermal titration calorimetry (ITC) quantifies enthalpy-driven stabilization (~−8 kcal/mol for 7-Cl-bT) .

Methodological Notes

- Synthetic Protocols : Prioritize microwave-assisted IEDDA for scalability and reduced side reactions .

- Analytical Tools : Use high-resolution MS and 2D NMR (COSY, HSQC) for unambiguous structural assignment .

- Biological Assays : Include orthogonal validation (e.g., SPR for binding kinetics, in vitro viral replication assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.